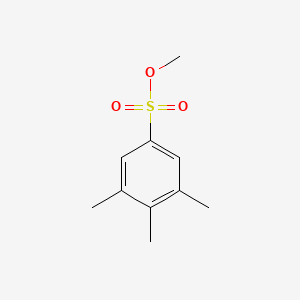
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral organic compound with a unique structure that includes a hydroxymethyl group attached to a hexahydropyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol typically begins with readily available starting materials such as hexahydropyridazine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under mild conditions, with careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor.
Catalysis: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of (3R,4S)-3-formylhexahydropyridazin-4-ol or (3R,4S)-3-carboxyhexahydropyridazin-4-ol.
Reduction: Formation of various reduced alcohols or amines.
Substitution: Formation of substituted hexahydropyridazine derivatives.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalyst: Employed as a chiral catalyst in asymmetric synthesis reactions.
Biology
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Biomolecule Interaction: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
作用機序
The mechanism by which (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
(3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
Hydroxymethyl Group: The presence of the hydroxymethyl group imparts unique reactivity and interaction properties.
Chirality: The specific (3R,4S) configuration provides distinct stereochemical characteristics that can influence biological activity and selectivity.
This detailed article provides a comprehensive overview of (3R,4S)-3-(Hydroxymethyl)hexahydropyridazin-4-ol, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C5H12N2O2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
(3R,4S)-3-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H12N2O2/c8-3-4-5(9)1-2-6-7-4/h4-9H,1-3H2/t4-,5+/m1/s1 |
InChIキー |
QENVKASRDZHLGC-UHNVWZDZSA-N |
異性体SMILES |
C1CNN[C@@H]([C@H]1O)CO |
正規SMILES |
C1CNNC(C1O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


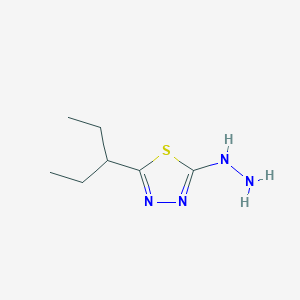
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
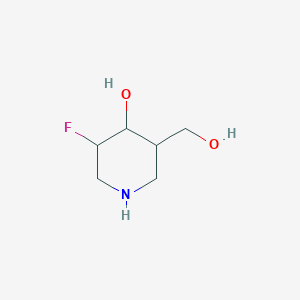
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
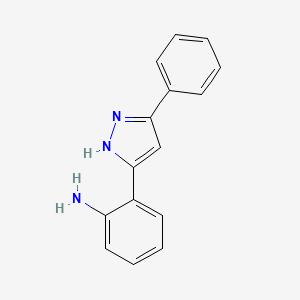

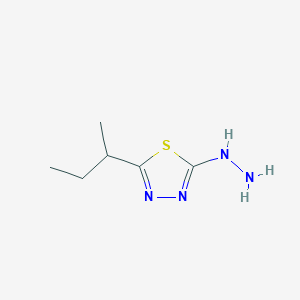


![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

